molecular formula C11H13NO B1310000 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 887690-37-1

1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No. B1310000
CAS RN: 887690-37-1
M. Wt: 175.23 g/mol
InChI Key: LTKYCKCZJNDDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C12H13NO. It is a part of the indole family, which are significant heterocyclic systems in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .


Molecular Structure Analysis

The molecular weight of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is 175.23 . The IUPAC Standard InChIKey is PYFVEIDRTLBMHG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have been found to have anticancer properties . They could potentially be used in the development of new cancer treatments .

Anti-HIV Activity

Some indole derivatives have shown anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Properties

Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body’s cells from damage.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity , suggesting potential use in combating various types of infections.

Antitubercular Activity

Some indole derivatives have shown antitubercular activity , indicating potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have also been found to have antidiabetic properties , suggesting potential use in the treatment of diabetes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This compound can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .

properties

IUPAC Name

1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKYCKCZJNDDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylindoline-5-carbaldehyde

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